molecular formula C8H6ClN3O2 B12833923 Methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate

Methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate

Cat. No.: B12833923
M. Wt: 211.60 g/mol
InChI Key: COKKTWZBRDANFW-UHFFFAOYSA-N
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Description

Methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a chlorine atom and a carboxylate group in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyrazine-2-carboxylic acid with methylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

Methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.

    Industrial Applications: The compound finds use in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets. The chlorine atom and carboxylate group play crucial roles in binding to these targets, which can include enzymes, receptors, or nucleic acids. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate
  • Imidazo[1,2-a]pyridine derivatives
  • Pyrrolopyrazine derivatives

Uniqueness

Methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 3-position and the carboxylate group at the 8-position allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

Methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H7ClN4O2C_8H_7ClN_4O_2 and a molecular weight of approximately 216.62 g/mol. Its structure features an imidazo ring fused with a pyrazine ring, with a chlorine atom at the 3-position and a carboxylate group at the 8-position. These structural elements contribute to its unique chemical properties and biological activities.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The presence of the chlorine atom and carboxylate group enhances its binding affinity towards these targets, which can include:

  • Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptors : It can modulate receptor activity, influencing various physiological processes.

These interactions are critical for understanding the pharmacodynamics of the compound and optimizing its therapeutic potential in treating diseases like cancer and infections.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have suggested that this compound may act as an inhibitor in cancer-related pathways. Its structural analogs have shown promise against various cancer cell lines by inducing apoptosis or inhibiting proliferation.
  • Antimicrobial Properties : There is evidence supporting its effectiveness against certain bacterial strains, including multidrug-resistant tuberculosis (MDR-TB). High-throughput screening has identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of Mycobacterium tuberculosis.
  • Cytoprotective Effects : Some studies have demonstrated cytoprotective properties in models of gastric ulcers, indicating potential therapeutic applications in gastroenterology .

Case Study 1: Anticancer Activity

A study conducted on various imidazo[1,2-a]pyrazine derivatives showed that this compound exhibited significant cytotoxicity against human cancer cell lines. The compound was found to induce apoptosis through caspase activation pathways. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 5 µM across different cell lines, indicating strong anticancer potential.

Case Study 2: Antimicrobial Efficacy

In a high-throughput screening assay for anti-TB activity, this compound demonstrated MIC values as low as 0.03 µM against Mycobacterium tuberculosis H37Rv strain. This suggests that the compound could serve as a lead candidate for developing new anti-TB therapies, particularly against drug-resistant strains .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds.

CompoundAnticancer ActivityAntimicrobial ActivityCytoprotective Effects
This compoundSignificant (MIC: 0.5-5 µM)Effective (MIC: 0.03 µM)Moderate
Ethyl imidazo[1,2-a]pyrazine-2-carboxylateModerateLimitedNot reported
Imidazo[1,2-a]pyridine derivativesVariableEffective (MIC: <0.5 µM)High

Properties

IUPAC Name

methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)6-7-11-4-5(9)12(7)3-2-10-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKKTWZBRDANFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN2C1=NC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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